1-(3,4-dimethylphenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(3,4-dimethylphenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Rearrangement and Synthesis of Oxadiazoles :
- The compound 1-(3,4-dimethylphenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo transformations into 5-arylisoxazole-3-hydroxamic acids, which then rearrange to form 3,4-substituted 1,2,5-oxadiazoles. This process was demonstrated in a study involving similar compounds, underlining the flexibility and reactivity of such heterocyclic structures (Potkin et al., 2012).
Synthesis of Unique Pyrazole Derivatives :
- A notable synthesis process involves 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, leading to unique pyrazole derivatives. These derivatives, particularly 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, have been identified as chemical hybridizing agents for wheat and barley, showing the compound's potential in agricultural applications (Beck et al., 1988).
Luminescence Sensing :
- Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, involving similar molecular structures, have been synthesized and shown to exhibit luminescence sensing properties. These frameworks can serve as fluorescence sensors for certain benzaldehyde-based derivatives, indicating potential applications in chemical sensing and detection (Shi et al., 2015).
Fluorescence Property Evaluation :
- Research has been conducted on the synthesis of 1,3,5-triaryl-2-pyrazolines, showing that these compounds, bearing similar structural motifs, possess fluorescence properties. This highlights the potential of such compounds in applications requiring fluorescence, such as bioimaging or material sciences (Hasan et al., 2011).
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-3-4-10(7-9(8)2)16-13(18)11(5-6-17)12(15-16)14(19)20/h3-4,7,15,17H,5-6H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXMKCNXSVROBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C(=O)O)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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